

Basic chemical properties and solubility of Cytisine

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Compound of Interest

Compound Name: Cytisine

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An In-Depth Technical Guide to the Core Chemical Properties and Solubility of **Cytisine**

Authored by a Senior Application Scientist

Introduction

Cytisine, a quinolizidine alkaloid, is a naturally occurring compound found predominantly in plants of the Fabaceae family, such as those from the Laburnum and Cytisus genera.[1][2] Historically utilized as a respiratory stimulant, its primary contemporary application is in smoking cessation, where it functions as a partial agonist of nicotinic acetylcholine receptors (nAChRs).[3][4][5] Marketed for this purpose in Eastern and Central Europe for decades, **cytisine** is gaining global recognition as a cost-effective alternative to other smoking cessation therapies.[1][4]

This guide provides a comprehensive overview of the fundamental chemical properties and solubility profile of **cytisine**, tailored for researchers, scientists, and professionals in drug development. Understanding these core characteristics is paramount for formulation, pharmacokinetic studies, and the design of novel therapeutic applications.

Core Chemical and Physical Properties

The therapeutic efficacy and biological behavior of a compound are intrinsically linked to its physicochemical properties. **Cytisine** is an organic heterocyclic compound, presenting as

orthorhombic prisms when crystallized from acetone or as a white to light yellow crystalline powder.[1][3][6][7]

Causality Behind the Properties:

The structure of **cytisine**, featuring a rigid tricyclic system containing two nitrogen atoms—one in a secondary amine and the other within a lactam group—dictates its chemical personality.[1] The presence of these nitrogen atoms, particularly the secondary amine, confers basicity to the molecule, which is quantified by its pKa values. The pKa of 6.11 corresponds to the protonation of the secondary amine, a critical factor in its aqueous solubility and interaction with biological targets.[1][7] The higher pKa of 13.08 is associated with the lactam nitrogen.[1][7]

The octanol-water partition coefficient (LogP) of approximately 0.2 indicates that **cytisine** is a relatively hydrophilic molecule, favoring partitioning into aqueous environments over lipid ones at neutral pH.[1] This property is crucial for its absorption and distribution within the body.

The following table summarizes the key chemical identifiers and properties of **cytisine**:

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₁₄ N ₂ O	[1][3][4]
Molecular Weight	190.24 g/mol	[1][3][4]
CAS Number	485-35-8	[1][4]
Appearance	Orthorhombic prisms from acetone; White to light yellow crystalline powder	[1][3][7]
Melting Point	152-156 °C (sublimes)	[1][3][7][8]
Boiling Point	218 °C at 2 mmHg	[1][4][8]
pKa (at 25°C)	pK ₁ = 6.11; pK ₂ = 13.08	[1][7]
LogP (Octanol/Water)	~0.2	[1]

Solubility Profile of Cytisine

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. **Cytisine**'s solubility is significantly influenced by the solvent and the pH of the medium, a direct consequence of its basic nature.[9]

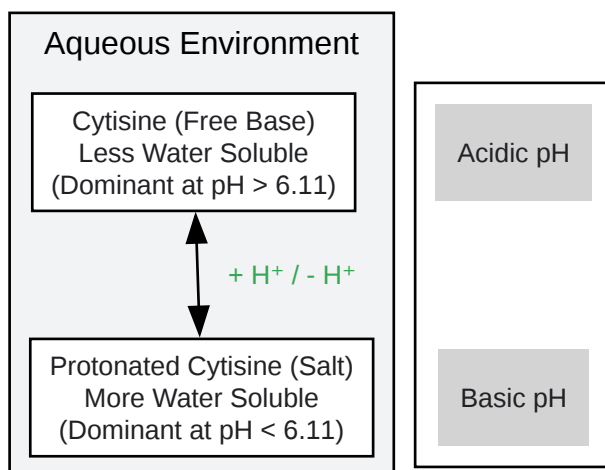
Aqueous Solubility:

Cytisine is well-soluble in water.[1] Reports indicate its solubility is approximately 439 g/L at 16 °C.[1][7][10] This high aqueous solubility is attributed to the polar functional groups in its structure and its ability to form hydrogen bonds with water molecules. In buffered solutions, such as phosphate-buffered saline (PBS) at a physiological pH of 7.2, the solubility is approximately 10 mg/mL.[6]

pH-Dependent Solubility:

As an alkaloid with a pKa of 6.11, the aqueous solubility of **cytisine** is pH-dependent.[9] In acidic environments (pH < 6.11), the secondary amine is predominantly protonated, forming a cationic species. This salt form is highly soluble in water.[11][12] This is a key principle in the extraction of alkaloids from plant matter, where acidic water is often employed to form soluble salts.[13] Conversely, in a basic environment (pH > 6.11), the neutral, free base form of **cytisine** predominates, which is more lipophilic and less soluble in water.[9]

pH-Dependent Equilibrium of Cytisine



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Caption: pH-dependent equilibrium of **Cytisine** in aqueous solution.

Organic Solvent Solubility:

Cytisine exhibits varied solubility in organic solvents. It is highly soluble in polar protic solvents like methanol and ethanol, and also readily dissolves in chloroform.^[1] Its solubility is lower in less polar solvents like benzene and acetone, and it is practically insoluble in non-polar solvents such as petroleum ether.^{[1][7]} This differential solubility is fundamental to its purification and analytical quantification.

The following table summarizes the solubility of **cytisine** in various common laboratory solvents:

Solvent	Solubility	Source(s)
Water	439 g/L (at 16 °C)	^{[1][7][10]}
Phosphate-Buffered Saline (PBS, pH 7.2)	~10 mg/mL	^[6]
Ethanol (EtOH)	~1 mg/mL; Soluble in 3.5 parts	^{[1][6]}
Dimethyl Sulfoxide (DMSO)	~5 mg/mL	^[6]
Dimethylformamide (DMF)	~20 mg/mL	^[6]
Methanol (MeOH)	Soluble in 1.3 parts	^[1]
Chloroform	Soluble in 2.0 parts	^[1]
Acetone	Soluble in 13 parts	^[1]
Petroleum Ether	Practically Insoluble	^{[1][7]}

Experimental Protocol: Determination of Aqueous Solubility

This protocol provides a standardized, step-by-step methodology for determining the equilibrium solubility of **cytisine** in an aqueous buffer, a common requirement for pre-formulation and in vitro studies.

Principle:

The shake-flask method is the gold standard for solubility determination. An excess of the solid compound is agitated in the solvent of interest for a sufficient period to reach equilibrium. The saturated solution is then filtered, and the concentration of the dissolved solute is determined, typically by High-Performance Liquid Chromatography (HPLC).

Materials:

- **Cytisine** powder ($\geq 98\%$ purity)
- Phosphate-Buffered Saline (PBS), pH 7.2
- Glass vials with screw caps
- Orbital shaker or rotator with temperature control
- Syringe filters (0.22 μm , compatible with aqueous solutions)
- Calibrated analytical balance
- HPLC system with a suitable column (e.g., C18) and detector (e.g., DAD)[[14](#)]
- Volumetric flasks and pipettes

Methodology:

- **Preparation:** Add an excess amount of **cytisine** powder (e.g., ~15-20 mg) to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
- **Solvent Addition:** Accurately add a known volume of PBS (pH 7.2) to the vial (e.g., 1 mL).
- **Equilibration:** Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. Allow the mixture to equilibrate for at

least 24-48 hours. This duration is critical to ensure equilibrium is reached.

- **Phase Separation:** After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
- **Sampling and Filtration:** Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a 0.22 μm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
- **Dilution:** Accurately dilute the clear filtrate with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.
- **Quantification:** Analyze the diluted sample by a validated HPLC method to determine the concentration of **cytisine**.^[14]
- **Calculation:** Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or $\mu\text{g/mL}$.

Caption: Workflow for determining aqueous solubility via the shake-flask method.

Self-Validating System and Trustworthiness:

This protocol incorporates self-validating checks. Visual confirmation of excess solid **cytisine** after the equilibration period ensures that saturation was achieved. The use of a validated, stability-indicating HPLC method for quantification guarantees the accuracy and specificity of the measurement. Running replicates ($n \geq 3$) is essential to establish the precision of the determined solubility value.

Conclusion

A thorough understanding of **cytisine**'s chemical properties and solubility is non-negotiable for its successful development and application. Its basicity, governed by a pK_a of 6.11, is the linchpin of its pH-dependent solubility, a critical factor for oral absorption and formulation strategies. While highly soluble in aqueous media, particularly under acidic conditions, its solubility in organic solvents varies, providing avenues for extraction and purification. The standardized protocols provided herein offer a robust framework for obtaining reliable and

reproducible data, essential for advancing the research and clinical use of this promising alkaloid.

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